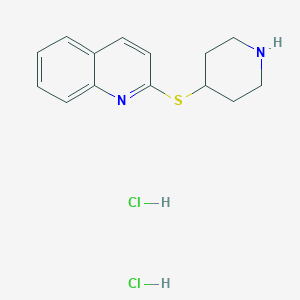
2-(Piperidin-4-ylthio)quinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-4-ylthio)quinoline dihydrochloride is a chemical compound that features a quinoline ring substituted with a piperidin-4-ylthio group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the quinoline and piperidine moieties suggests it may exhibit significant biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylthio)quinoline dihydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Piperidin-4-ylthio Group: The piperidin-4-ylthio group can be introduced via nucleophilic substitution reactions. For instance, 4-piperidinethiol can react with a suitable quinoline derivative under basic conditions to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity starting materials to minimize impurities.
化学反応の分析
Types of Reactions
2-(Piperidin-4-ylthio)quinoline dihydrochloride can undergo several types of chemical reactions:
Oxidation: The sulfur atom in the piperidin-4-ylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(Piperidin-4-ylthio)quinoline dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and pharmacology.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and certain cancers.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-(Piperidin-4-ylthio)quinoline dihydrochloride is not fully understood, but it likely involves interactions with various molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, and DNA, where the quinoline moiety can intercalate or bind.
Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis, making it a candidate for anti-cancer research.
類似化合物との比較
Similar Compounds
- **2-(Piperidin-4-ylthio)pyridine
- **2-(Piperidin-4-ylthio)benzene
- **2-(Piperidin-4-ylthio)isoquinoline
Uniqueness
2-(Piperidin-4-ylthio)quinoline dihydrochloride is unique due to the combination of the quinoline and piperidine moieties, which may confer distinct biological activities compared to other similar compounds. The presence of the sulfur atom in the piperidin-4-ylthio group also adds to its chemical reactivity and potential for further functionalization.
特性
CAS番号 |
882863-72-1 |
|---|---|
分子式 |
C14H18Cl2N2S |
分子量 |
317.3 g/mol |
IUPAC名 |
2-piperidin-4-ylsulfanylquinoline;dihydrochloride |
InChI |
InChI=1S/C14H16N2S.2ClH/c1-2-4-13-11(3-1)5-6-14(16-13)17-12-7-9-15-10-8-12;;/h1-6,12,15H,7-10H2;2*1H |
InChIキー |
OTAHSFBJZDMOQF-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1SC2=NC3=CC=CC=C3C=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


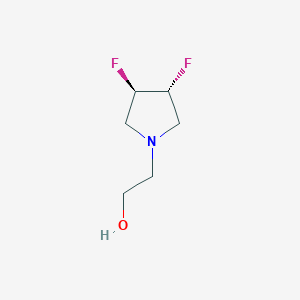
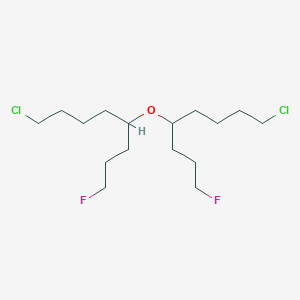
![(1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12858559.png)
![3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate](/img/structure/B12858572.png)
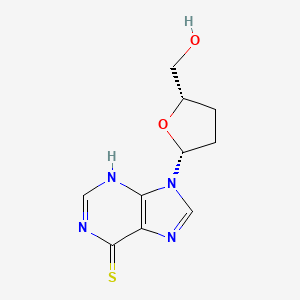
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12858585.png)
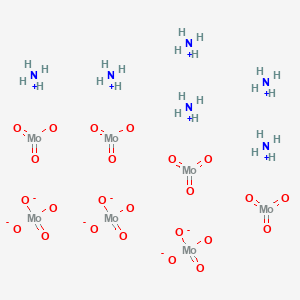

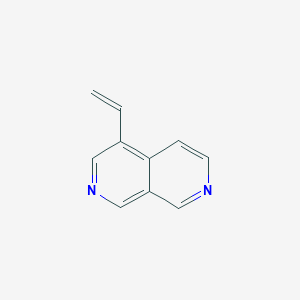


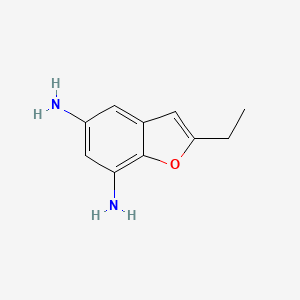
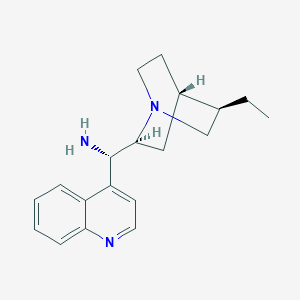
![4-Bromo-2-cyanobenzo[d]oxazole](/img/structure/B12858628.png)
